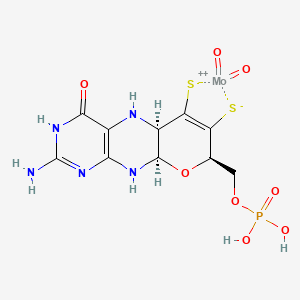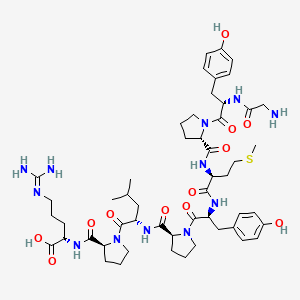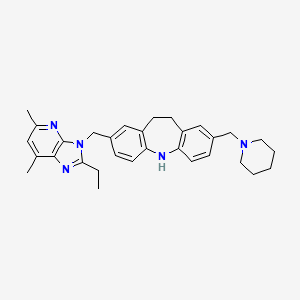
Molybdenum cofactor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of molybdenum cofactor can be divided into several steps:
- Formation of cyclic pyranopterin monophosphate.
- Formation of molybdopterin.
- Insertion of molybdenum into molybdopterin to form this compound .
Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the specificity of its biological role. Instead, it is typically synthesized within biological systems, such as bacteria, plants, and animals, through highly conserved biosynthetic pathways .
Chemical Reactions Analysis
Types of Reactions: Molybdenum cofactor is involved in various redox reactions, where it alternates between different oxidation states (IV, V, and VI) to facilitate electron transfer . These reactions include:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: The reactions involving this compound often require specific enzymes, such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase . These enzymes create the necessary conditions for the cofactor to function effectively.
Major Products Formed: The major products formed from reactions involving this compound include uric acid (from xanthine oxidation), sulfate (from sulfite oxidation), and various aldehydes (from aldehyde oxidation) .
Scientific Research Applications
Molybdenum cofactor has a wide range of applications in scientific research:
Mechanism of Action
Molybdenum cofactor exerts its effects by facilitating electron transfer in redox reactions. It is coordinated to a dithiolene group on molybdopterin, which allows it to shuttle between different oxidation states. This electron transfer is crucial for the catalytic activity of molybdoenzymes . The cofactor interacts with various molecular targets, including substrates like xanthine, sulfite, and aldehydes, to catalyze their conversion into products .
Comparison with Similar Compounds
Molybdenum cofactor is unique due to its specific coordination with molybdopterin. Similar compounds include:
Iron-molybdenum cofactor (FeMoco): Found in nitrogenase, unique to bacterial nitrogenase.
Tungsten cofactor: Found in some hyperthermophilic bacteria and archaea, which use tungsten instead of molybdenum for similar redox reactions.
The uniqueness of this compound lies in its widespread presence across different biological kingdoms and its involvement in a diverse range of metabolic processes .
Properties
CAS No. |
872689-63-9 |
|---|---|
Molecular Formula |
C10H12MoN5O8PS2 |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
(5aR,8R,9aR)-2-amino-4-oxo-8-(phosphonooxymethyl)-3,5,5a,8,9a,10-hexahydropyrano[3,2-g]pteridine-6,7-dithiolate;dioxomolybdenum(2+) |
InChI |
InChI=1S/C10H14N5O6PS2.Mo.2O/c11-10-14-7-4(8(16)15-10)12-3-6(24)5(23)2(21-9(3)13-7)1-20-22(17,18)19;;;/h2-3,9,12,23-24H,1H2,(H2,17,18,19)(H4,11,13,14,15,16);;;/q;+2;;/p-2/t2-,3+,9-;;;/m1.../s1 |
InChI Key |
HDAJUGGARUFROU-JSUDGWJLSA-L |
Isomeric SMILES |
C([C@@H]1C(=C([C@H]2[C@@H](O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |
Canonical SMILES |
C(C1C(=C(C2C(O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B10798795.png)



![Tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate](/img/structure/B10798811.png)

![N-[3-[[4-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenyl]methoxy]phenyl]benzamide](/img/structure/B10798820.png)

![1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one](/img/structure/B10798822.png)

![6-[N-(2-isothiocyanatoethyl) aminocarbonyl]forskolin](/img/structure/B10798842.png)
![5-((6-([1,1'-biphenyl]-4-yl)-5-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid](/img/structure/B10798848.png)
![[3-ethenyl-10,10b-dihydroxy-6-[(2-isothiocyanatoethylamino)methoxy]-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10798853.png)
![6-(4-(4-Methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole hydrochloride](/img/structure/B10798862.png)
